Mesalamine, also known as 5-aminosalicylic acid (5-ASA), is a crucial compound in scientific research due to its anti-inflammatory properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It plays a significant role in investigating inflammatory processes, particularly those associated with inflammatory bowel disease (IBD). [, , , , , , , , , , , , , ]
5-Aminosalicylic acid can be synthesized through several methods:
The molecular formula of 5-aminosalicylic acid is CHNO, with a molar mass of approximately 153.14 g/mol. The structure consists of a benzene ring with hydroxyl (–OH) and amino (–NH) functional groups attached at the ortho and para positions, respectively.
The compound exhibits the following structural characteristics:
5-Aminosalicylic acid participates in various chemical reactions:
The mechanism of action of 5-aminosalicylic acid primarily involves the inhibition of inflammatory mediators in the gut. It exerts its effects by:
Clinical studies have demonstrated that 5-aminosalicylic acid significantly reduces symptoms and maintains remission in patients with ulcerative colitis .
5-Aminosalicylic acid exhibits several notable physical and chemical properties:
These properties make it suitable for oral formulations aimed at delivering medication directly to the intestines .
The primary applications of 5-aminosalicylic acid include:
Nuclear Factor-κB (NF-κB) is a master transcriptional regulator of inflammation, controlling the expression of cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules central to IBD pathogenesis. 5-Aminosalicylic acid (5-ASA) disrupts this signaling cascade through multiple mechanisms. In inflamed intestinal mucosa, 5-ASA inhibits TNF-α-induced phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm [2] [10]. This prevents nuclear translocation of the NF-κB p50/p65 heterodimer, thereby blocking transcriptional activation of pro-inflammatory genes. Additionally, 5-ASA suppresses the activation of IκB kinase (IKK), the enzyme complex responsible for IκBα phosphorylation, further stabilizing the NF-κB-IκBα complex [2]. In human colonic epithelial cells and biopsies, 5-ASA treatment significantly reduces mucosal levels of TNF-α, IL-1β, and IL-8 mRNA and protein, correlating with decreased histological inflammation scores [2] [10]. This effect is observed even in severely inflamed tissues refractory to other anti-inflammatory actions, suggesting a direct and potent effect on epithelial immune regulation [3].
Table 1: Key Effects of 5-ASA on NF-κB Signaling Pathway Components
Target | Effect of 5-ASA | Functional Consequence | Experimental Evidence |
---|---|---|---|
IκBα degradation | Inhibition | Prevents NF-κB release and nuclear translocation | Reduced phospho-IκBα in colonic biopsies [2] |
IKK activation | Suppression | Blocks IκBα phosphorylation | In vitro kinase assays [2] |
p65 phosphorylation | Inhibition of RelA/p65 phosphorylation | Impairs transcriptional activity | Immunoblotting in epithelial cells [2] [10] |
Cytokine expression | Downregulation of TNF-α, IL-1β, IL-6, IL-8 | Reduced leukocyte recruitment and activation | qPCR and ELISA in mucosa [2] [10] |
PPAR-γ, a ligand-dependent nuclear receptor highly expressed in colonic epithelium, is a critical molecular target mediating 5-ASA's anti-inflammatory effects. 5-ASA directly binds to the ligand-binding domain of PPAR-γ, inducing a conformational change that facilitates coactivator recruitment (e.g., CBP/p300) and subsequent binding to peroxisome proliferator response elements (PPREs) in target gene promoters [10]. This activation upregulates genes involved in anti-inflammatory responses and epithelial homeostasis. Crucially, studies in heterozygous PPAR-γ⁺/⁻ mice demonstrate that the anti-inflammatory effects of 5-ASA in experimental colitis (TNBS model) are entirely dependent on PPAR-γ expression. Wild-type mice showed significant reductions in macroscopic scores, histologic damage, myeloperoxidase (MPO) activity, and TNF-α levels with 5-ASA treatment, whereas PPAR-γ⁺/⁻ mice were refractory to therapy [10]. In human colonic epithelial cells (HT-29 line), 5-ASA (at concentrations achieved clinically in the mucosa, ~30 mM) not only activates PPAR-γ but also induces its expression at mRNA and protein levels by 2-3 fold, creating a positive feedback loop [10]. Downstream consequences include:
5-ASA exerts profound inhibitory effects on the arachidonic acid cascade, suppressing the synthesis of pro-inflammatory eicosanoids. It non-selectively inhibits both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, thereby reducing the production of prostaglandins (PGs) and leukotrienes (LTs) [3] [10]. Specifically, 5-ASA reduces the expression of the inducible COX-2 isoform in intestinal epithelial cells stimulated by cytokines (TNF-α, IL-1β) or lipopolysaccharide (LPS), without significantly affecting constitutive COX-1 [3]. This leads to decreased levels of prostaglandin E₂ (PGE₂), a potent mediator of pain, vasodilation, and crypt abscess formation in colitis. Furthermore, 5-ASA inhibits 5-LOX activity in neutrophils and monocytes, reducing synthesis of leukotriene B₄ (LTB₄), a potent chemoattractant for neutrophils [1] [3]. In vitro studies using human neutrophils show 5-ASA (10-20 mM) reduces LTB₄ production by 50-70%, correlating with impaired neutrophil chemotaxis [1]. Additional effects include inhibition of thromboxane A₂ (TXA₂) and prostacyclin (PGI₂) synthesis. Importantly, salicylic acid, a structural analog lacking the amino group, shows minimal inhibition, highlighting the specificity of 5-ASA's mechanism [1] [3].
Dysregulated Wnt/β-catenin signaling drives hyperproliferation in IBD and colorectal carcinogenesis. 5-ASA modulates this pathway through post-translational mechanisms affecting β-catenin stability and subcellular localization. A key action involves inhibition of Akt-mediated phosphorylation of β-catenin at Ser⁵⁵² [3] [5]. Phospho-Ser⁵⁵² β-catenin (P-β-catenin) translocates to the nucleus and activates T-cell factor/lymphoid enhancer factor (TCF/LEF)-dependent transcription of proliferative genes (e.g., CCND1, MYC). In colonic biopsies from chronic ulcerative colitis (CUC) patients and IL-10⁻/⁻ mice with colitis, 5-ASA treatment markedly reduces nuclear P-β-catenin accumulation in crypt epithelial cells, particularly in the mid-to-upper crypt progenitor zones, without altering total β-catenin levels [3]. This correlates with reduced epithelial proliferation and decreased dysplasia in carcinogenesis models [3] [5]. 5-ASA also enhances membranous expression of E-cadherin, promoting epithelial adhesion through inhibition of p21-activated kinase-1 (PAK1) and modulation of N-glycosylation [5]. Furthermore, it increases expression of μ-protocadherin and promotes β-catenin binding to the adenomatous polyposis coli (APC) complex, facilitating its degradation. In patients with sporadic colorectal adenomas, long-term 5-ASA treatment reduces nuclear β-catenin, downregulates downstream targets cyclin D1 and COX-2, and upregulates E-cadherin [5].
Table 2: 5-ASA Effects on Wnt/β-Catenin Signaling and Epithelial Markers
Target/Pathway | Effect of 5-ASA | Functional Consequence | Clinical/Experimental Evidence |
---|---|---|---|
Akt-mediated β-catenin Ser⁵⁵² phosphorylation | Inhibition | Reduces nuclear β-catenin and TCF transcription | IHC in human CUC biopsies and IL-10⁻/⁻ mice [3] |
Cyclin D1 expression | Downregulation | Decreased epithelial proliferation | qPCR in adenomas; clinical trial data [5] |
E-cadherin membrane localization | Enhanced | Improved epithelial barrier and adhesion | Immunofluorescence and Western blot [5] |
COX-2 expression | Suppression | Reduced inflammation and proliferation | IHC in sporadic adenomas [5] |
Ornithine decarboxylase (ODC) | Downregulation | Decreased polyamine synthesis and cell growth | Enzyme activity in adenoma tissue [5] |
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are pivotal mediators of mucosal damage in IBD. 5-ASA functions as a potent scavenger of these oxidants through its phenolic structure. It directly neutralizes hydroxyl radicals (•OH), hypochlorous acid (HOCl), peroxynitrite (ONOO⁻), and hydrogen peroxide (H₂O₂), thereby protecting lipids, proteins, and DNA from oxidative damage [1] [9]. 5-ASA also chelates transition metals like iron, preventing Fenton reaction-driven •OH generation [1]. In vitro studies demonstrate 5-ASA is significantly more effective than conventional antioxidants (e.g., ascorbate, glutathione) in scavenging neutrophil-derived oxidants, with second-order rate constants for •OH scavenging exceeding 10¹⁰ M⁻¹s⁻¹ [1] [9]. Beyond direct scavenging, 5-ASA boosts endogenous antioxidant defenses by increasing glutathione (GSH) levels in intestinal epithelial cells and enhancing the activity of enzymes like superoxide dismutase (SOD) and catalase (CAT) [6]. In experimental models of colitis, 5-ASA administration reduces mucosal levels of lipid peroxidation products (malondialdehyde) and protein carbonyls, markers of oxidative stress [1] [9]. Importantly, its ROS scavenging disrupts redox-sensitive signaling cascades; for example, by preventing ROS-mediated activation of NF-κB and MAPK pathways, 5-ASA exerts indirect anti-inflammatory effects [1] [6]. Evidence suggests this antioxidant action contributes significantly to its chemopreventive properties against colitis-associated cancer [1] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7